

A Technical Guide to 2-Phenoxyacetohydrazide: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Phenoxyacetohydrazide

Cat. No.: B1360147

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenoxyacetohydrazide (CAS No: 4664-55-5; IUPAC Name: **2-phenoxyacetohydrazide**) is a versatile organic compound that serves as a crucial scaffold in medicinal chemistry. Its derivatives have demonstrated a wide range of biological activities, including notable anti-inflammatory and anti-angiogenic properties. This technical guide provides an in-depth overview of **2-phenoxyacetohydrazide**, encompassing its synthesis, physicochemical characteristics, and its emerging role in drug discovery. Detailed experimental protocols for relevant biological assays and a visualization of the key signaling pathways implicated in its mechanism of action are also presented to support further research and development in this area.

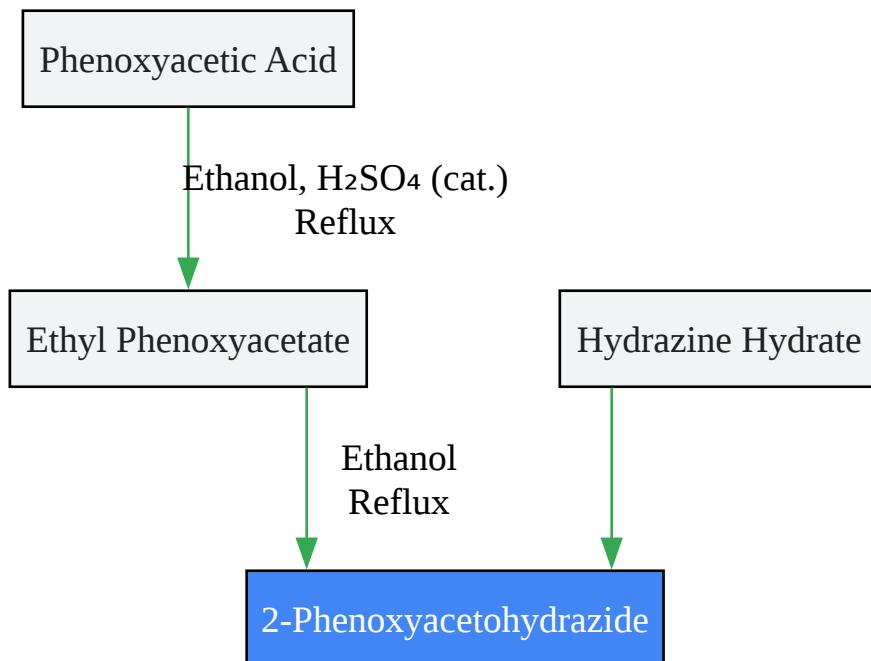
Introduction

Hydrazides are a class of organic compounds with the general structure R-CO-NH-NH₂. They are recognized for their broad spectrum of biological activities, which has led to their extensive investigation in the field of drug discovery. **2-Phenoxyacetohydrazide**, a key member of this family, has garnered significant interest as a precursor for the synthesis of novel therapeutic agents. The structural motif of a phenoxy group linked to an acetohydrazide core provides a unique template for chemical modification, leading to the development of derivatives with enhanced potency and target specificity.

Recent studies have highlighted the potential of **2-phenoxyacetohydrazide** derivatives as potent inhibitors of key enzymes involved in inflammation and angiogenesis, such as cyclooxygenase (COX) and vascular endothelial growth factor (VEGF). This guide aims to consolidate the current knowledge on **2-phenoxyacetohydrazide** and its derivatives, offering a valuable resource for researchers exploring its therapeutic applications.

Physicochemical Properties of 2-Phenoxyacetohydrazide

A comprehensive understanding of the physicochemical properties of **2-phenoxyacetohydrazide** is fundamental for its application in synthesis and drug design. The following table summarizes its key computed properties.


Property	Value	Source
CAS Number	4664-55-5	
IUPAC Name	2-phenoxyacetohydrazide	
Molecular Formula	C ₈ H ₁₀ N ₂ O ₂	PubChem
Molecular Weight	166.18 g/mol	PubChem
XLogP3	0.3	PubChem
Hydrogen Bond Donor Count	2	PubChem
Hydrogen Bond Acceptor Count	3	PubChem
Rotatable Bond Count	3	PubChem

Synthesis of 2-Phenoxyacetohydrazide

The synthesis of **2-phenoxyacetohydrazide** is typically achieved through a two-step process involving the formation of an ester intermediate followed by hydrazinolysis.

General Synthetic Workflow

The overall synthetic scheme is as follows:

[Click to download full resolution via product page](#)

Caption: General synthesis of **2-Phenoxyacetohydrazide**.

Experimental Protocol

Step 1: Synthesis of Ethyl Phenoxyacetate

- To a solution of phenoxyacetic acid (1 mole) in absolute ethanol (250 mL), add concentrated sulfuric acid (5 mL) dropwise with constant stirring.
- Reflux the reaction mixture for 4-6 hours.
- After cooling to room temperature, pour the mixture into ice-cold water (500 mL).
- Extract the aqueous layer with diethyl ether (3 x 150 mL).
- Combine the organic layers and wash with a 5% sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude ethyl phenoxyacetate.

- Purify the crude product by vacuum distillation.

Step 2: Synthesis of **2-Phenoxyacetohydrazide**

- Dissolve ethyl phenoxyacetate (1 mole) in absolute ethanol (200 mL).
- Add hydrazine hydrate (1.2 moles) to the solution.
- Reflux the mixture for 8-10 hours.
- Monitor the reaction progress using thin-layer chromatography.
- Upon completion, cool the reaction mixture in an ice bath to facilitate the precipitation of the product.
- Filter the solid product, wash with cold ethanol, and dry under vacuum to yield **2-phenoxyacetohydrazide**.

Biological Activities and Therapeutic Potential

Derivatives of **2-phenoxyacetohydrazide** have shown significant promise as anti-inflammatory and anti-angiogenic agents.

Anti-Inflammatory Activity

The anti-inflammatory effects of **2-phenoxyacetohydrazide** derivatives are primarily attributed to their inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. COX-2 is an inducible enzyme that plays a critical role in the inflammatory cascade by catalyzing the synthesis of prostaglandins.

Anti-Angiogenic Activity

Angiogenesis, the formation of new blood vessels, is a crucial process in tumor growth and metastasis. Derivatives of **2-phenoxyacetohydrazide** have been shown to inhibit angiogenesis by targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway. Specifically, these compounds can interfere with the binding of VEGF to its receptor (VEGFR), thereby blocking downstream signaling events that promote endothelial cell proliferation and migration.

Experimental Protocols for Biological Assays

Human Red Blood Cell (HRBC) Membrane Stabilization Assay (In Vitro Anti-inflammatory)

This assay assesses the anti-inflammatory activity of a compound by its ability to stabilize the membrane of human red blood cells against hypotonicity-induced lysis.

- Preparation of HRBC Suspension:

- Collect fresh human blood in a tube containing an anticoagulant.
- Centrifuge at 3000 rpm for 10 minutes and discard the plasma.
- Wash the packed red blood cells three times with an equal volume of normal saline.
- Prepare a 10% (v/v) suspension of the packed cells in normal saline.

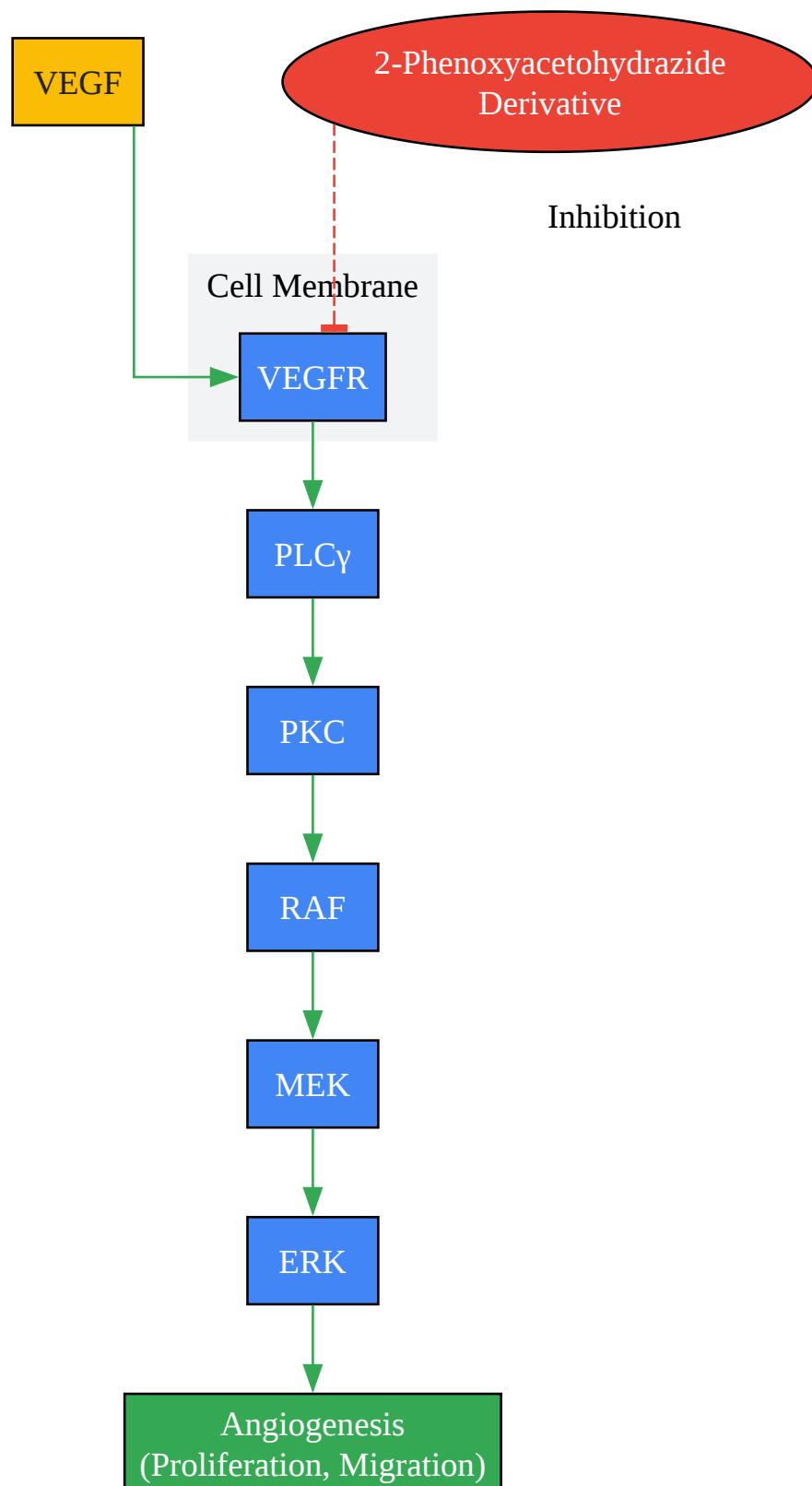
- Assay Procedure:

- Prepare different concentrations of the test compound and a standard anti-inflammatory drug (e.g., diclofenac sodium).
- In separate tubes, mix 1.0 mL of phosphate buffer (pH 7.4), 2.0 mL of hyposaline (0.36% NaCl), and 0.5 mL of the test/standard solution.
- Add 0.5 mL of the 10% HRBC suspension to each tube.
- Incubate the tubes at 37°C for 30 minutes.
- Centrifuge the mixture at 3000 rpm for 10 minutes.
- Measure the absorbance of the supernatant at 560 nm, which corresponds to the amount of hemoglobin released.
- A control tube containing a vehicle instead of the test compound is used to represent 100% hemolysis.

- Calculation:
 - The percentage of membrane stabilization is calculated using the formula: % Stabilization = [1 - (Absorbance of Test / Absorbance of Control)] x 100

Chick Chorioallantoic Membrane (CAM) Assay (In Vivo Anti-angiogenic)

The CAM assay is a widely used in vivo model to evaluate the pro- or anti-angiogenic potential of compounds.

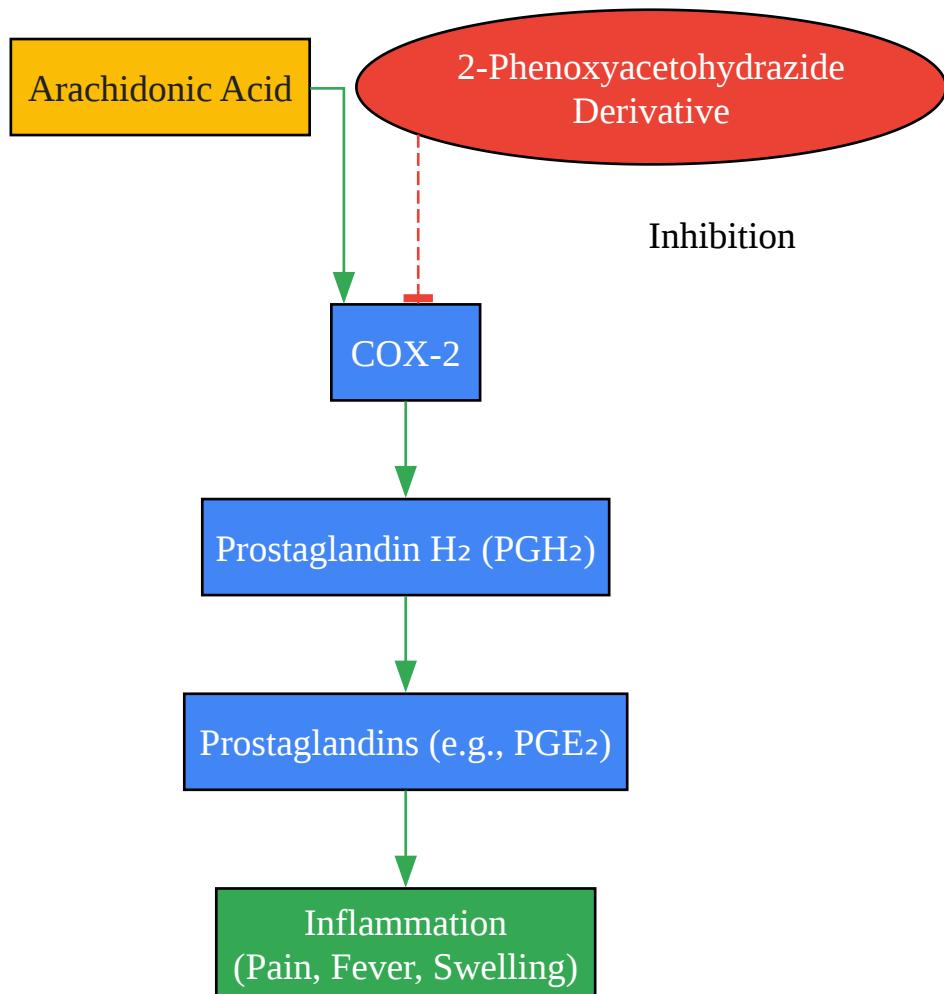

- Egg Preparation:
 - Use fertilized chicken eggs, incubated at 37°C with 60% humidity.
 - On day 3 of incubation, create a small window in the eggshell to expose the CAM.
- Application of Test Compound:
 - Prepare sterile filter paper discs or sponges soaked with different concentrations of the test compound.
 - Place the discs onto the CAM. A control group with a vehicle-soaked disc should be included.
- Incubation and Observation:
 - Seal the window and continue incubation for 48-72 hours.
 - After the incubation period, observe the CAM under a stereomicroscope and capture images.
- Quantification of Angiogenesis:
 - Analyze the images to quantify the number of blood vessel branch points, total vessel length, or vessel density in the area surrounding the disc.

- A significant reduction in these parameters in the test group compared to the control indicates anti-angiogenic activity.

Signaling Pathways

VEGF Signaling Pathway in Angiogenesis

Inhibition of the VEGF signaling pathway is a key mechanism for the anti-angiogenic effects of **2-phenoxyacetohydrazide** derivatives.



[Click to download full resolution via product page](#)

Caption: Inhibition of the VEGF signaling pathway.

COX-2 Signaling Pathway in Inflammation

The anti-inflammatory action is mediated through the inhibition of the COX-2 enzyme, which reduces the production of pro-inflammatory prostaglandins.

[Click to download full resolution via product page](#)

Caption: Inhibition of the COX-2 inflammatory pathway.

Conclusion

2-Phenoxyacetohydrazide represents a privileged scaffold in medicinal chemistry with significant potential for the development of novel therapeutics. Its derivatives have demonstrated promising anti-inflammatory and anti-angiogenic activities through the inhibition of key signaling pathways. The synthetic accessibility of this core structure, coupled with the detailed experimental protocols provided in this guide, offers a solid foundation for further

exploration and optimization of **2-phenoxyacetohydrazide**-based compounds as lead candidates in drug discovery programs. Future research should focus on elucidating the structure-activity relationships of these derivatives to enhance their potency and selectivity, ultimately paving the way for their clinical translation.

- To cite this document: BenchChem. [A Technical Guide to 2-Phenoxyacetohydrazide: Synthesis, Properties, and Therapeutic Potential]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1360147#2-phenoxyacetohydrazide-cas-number-and-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com